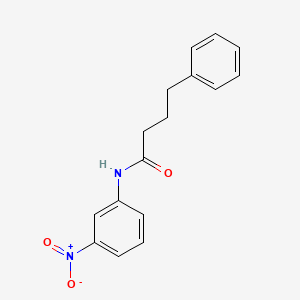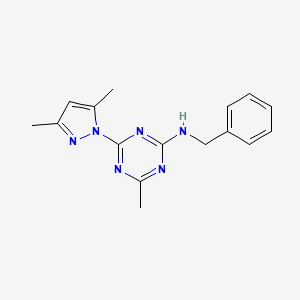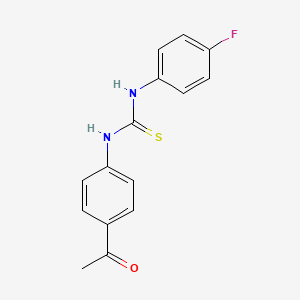![molecular formula C15H21ClN2O B5769965 N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It belongs to the family of amide-type local anesthetics, which are known for their long-lasting effects and low toxicity. Bupivacaine is used to numb a specific area of the body, and it works by blocking the nerve impulses that transmit pain signals to the brain.
Mécanisme D'action
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the nerve impulses from transmitting pain signals to the brain. It also affects the potassium channels and calcium channels in the nerve fibers, which contributes to its long-lasting effects. N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it a more selective local anesthetic.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has been shown to have anti-inflammatory and antitumor effects. It inhibits the production of pro-inflammatory cytokines and chemokines, and it induces apoptosis in cancer cells. N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide also affects the cardiovascular system, by decreasing the heart rate and blood pressure. It can also cause respiratory depression and muscle weakness, which are potential side effects of its use.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has several advantages for lab experiments, such as its long-lasting effects, low toxicity, and selectivity for sensory nerves. It can be used to study the mechanisms of pain and the effects of anesthesia on the nervous system. However, its use is limited by its potential side effects, such as cardiovascular and respiratory depression, and its effects on muscle function.
Orientations Futures
There are several future directions for the research on N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide. One direction is to study its anti-inflammatory and antitumor effects in more detail, and to explore its potential use in the treatment of chronic pain and cancer. Another direction is to develop new formulations of N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide that have improved pharmacokinetics and reduced side effects. Additionally, the mechanisms of action of N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide on the nervous system could be further elucidated, which could lead to the development of new drugs for pain management.
Méthodes De Synthèse
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is synthesized by reacting 3-chloro-2,6-dimethylphenol with butyronitrile in the presence of sodium methoxide to form N-butyl-3-chloro-2,6-dimethylphenylacetamide. This intermediate is then reacted with piperidine in the presence of acetic acid to form N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide.
Applications De Recherche Scientifique
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is widely used in medical and dental procedures as a local anesthetic. It is also used for regional anesthesia, such as epidural anesthesia and nerve blocks. In addition to its anesthetic properties, N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has been shown to have anti-inflammatory and antitumor effects. It has been used in the treatment of chronic pain, neuropathic pain, and cancer pain. N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has also been used as a research tool to study the mechanisms of pain and the effects of anesthesia on the nervous system.
Propriétés
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-7-14(19)17-13-9-6-8-12(16)15(13)18-10-4-3-5-11-18/h6,8-9H,2-5,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHPSIRRBZUGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-piperidin-1-ylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)
![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)
![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)

![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)


![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)